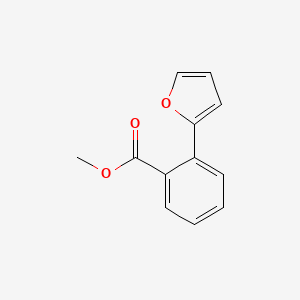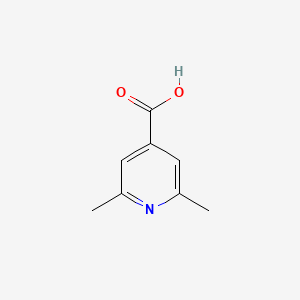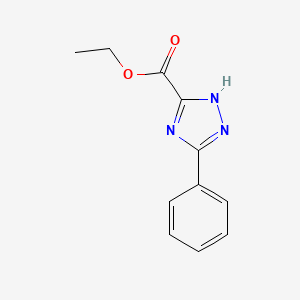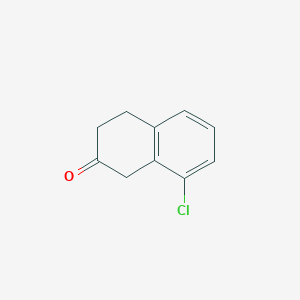
Methyl 2-(2-furyl)benzoate
Overview
Description
Methyl 2-(2-furyl)benzoate, also known as Methyl 2-Furyl Benzoate, is a synthetic organic compound belonging to the family of benzoic acid esters. It is a white crystalline solid with a pleasant odor and a melting point of 70-72°C. This compound is widely used as a flavoring agent, fragrance, and preservative in food, pharmaceuticals, and cosmetics. It is also used as a solvent for a variety of organic compounds.
Scientific Research Applications
1. Pyrolysis and Polymerization Studies
Trahanovsky et al. (1994) and Lu et al. (1996) examined the pyrolysis of furan-based compounds, including methyl 2-(2-furyl)benzoate derivatives. They discovered that these compounds undergo transformation at high temperatures, resulting in various dimerized products. This finding is important for understanding the thermal behavior of these compounds, which can be relevant in materials science, especially in the formation of polymers and other macromolecules (Trahanovsky, Huang, & Leung, 1994); (Lu, Hsu, Chou, & Chou, 1996).
2. Synthesis of Bioactive Compounds
湯先佑 (2006) and Eshmemet’eva et al. (2022) explored the synthesis of bioactive compounds using this compound as a starting material. These studies highlight the compound's role in the synthesis of molecules with potential pharmacological activities, indicating its significance in medicinal chemistry and drug development (湯先佑, 2006); (Eshmemet’eva, Vshivkov, Vasev, & Myasnikov, 2022).
3. Chemical Kinetics and Thermodynamics
Simmie and Curran (2009) conducted research on the bond dissociation energies and formation enthalpies of alkylfurans, including derivatives of this compound. Their work provides critical insights into the chemical stability and reactivity of these compounds, which is crucial in understanding their behavior in various chemical processes (Simmie & Curran, 2009).
Safety and Hazards
“Methyl 2-(2-furyl)benzoate” is a combustible liquid . It is harmful if swallowed . When handling this compound, it is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition . It is also recommended to take measures to prevent the build-up of electrostatic charge .
Mechanism of Action
Target of Action
Methyl 2-(2-furyl)benzoate is a complex organic compound
Mode of Action
The mode of action of this compound is currently unknown due to the lack of scientific studies on this specific compound . More research is needed to understand how this compound interacts with its targets and the resulting changes.
Biochemical Pathways
It’s worth noting that related compounds, such as methyl benzoate, have been studied for their role in the biosynthesis of floral scent compounds .
Biochemical Analysis
Biochemical Properties
Methyl 2-(2-furyl)benzoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with these enzymes can lead to the formation of reactive intermediates that may participate in further biochemical reactions . Additionally, this compound can act as a substrate for esterases, which hydrolyze the ester bond to produce benzoic acid and furan derivatives .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For instance, it has been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in downstream effects on gene expression and cellular functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular functions, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the formation of reactive intermediates and the accumulation of the compound in specific tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to produce reactive intermediates that participate in further biochemical reactions . Additionally, the compound can undergo hydrolysis by esterases to produce benzoic acid and furan derivatives . These metabolites can then enter various metabolic pathways, affecting the overall metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization can influence the compound’s interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
methyl 2-(furan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-14-12(13)10-6-3-2-5-9(10)11-7-4-8-15-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAMGCYGCDNQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)









![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]-2-propenenitrile](/img/structure/B1307903.png)

